molecular formula C14H20N2O B8706880 4-Phenyl-1-(piperazin-1-yl)butan-1-one CAS No. 137517-43-2

4-Phenyl-1-(piperazin-1-yl)butan-1-one

Cat. No. B8706880
M. Wt: 232.32 g/mol
InChI Key: SPXDRRAPPNTVJZ-UHFFFAOYSA-N
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Patent
US06399629B1

Procedure details

1-tert-Butyl-4-(4-phenylbutanoyl)piperazine (A, 2.64 g) was dissolved in trifluoroacetic acid (10 mL)—dichloromethane (10 mL). After siring for 1 hr, the reaction mixture was evaporated in vacuo. Toluene and methanol were added to the residue, then evaporated in vacuo to give the titled compound (1.63 g) as a colorless solid.
Name
1-tert-Butyl-4-(4-phenylbutanoyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[CH2:10][CH2:9][N:8]([C:11](=[O:21])[CH2:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:7][CH2:6]1)(C)(C)C>FC(F)(F)C(O)=O.ClCCl>[C:15]1([CH2:14][CH2:13][CH2:12][C:11]([N:8]2[CH2:7][CH2:6][NH:5][CH2:10][CH2:9]2)=[O:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
1-tert-Butyl-4-(4-phenylbutanoyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1CCN(CC1)C(CCCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Toluene and methanol were added to the residue
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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